3-(((Benzyloxy)carbonyl)(3-fluorophenethyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Benzyloxy)carbonyl)(3-fluorophenethyl)amino)propanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group, a 3-fluorophenethyl group, and a propanoic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)(3-fluorophenethyl)amino)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of 3-fluorophenethylamine is protected using a benzyloxycarbonyl (Cbz) group to form N-Cbz-3-fluorophenethylamine.
Formation of the amide bond: The protected amine is then reacted with acryloyl chloride to form the corresponding amide.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)(3-fluorophenethyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)(3-fluorophenethyl)amino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)(3-fluorophenethyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical processes. Its unique structure allows it to bind to active sites of enzymes, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(((Benzyloxy)carbonyl)(phenethyl)amino)propanoic acid
- 3-(((Benzyloxy)carbonyl)(4-fluorophenethyl)amino)propanoic acid
- 3-(((Benzyloxy)carbonyl)(2-fluorophenethyl)amino)propanoic acid
Uniqueness
3-(((Benzyloxy)carbonyl)(3-fluorophenethyl)amino)propanoic acid is unique due to the presence of the 3-fluorophenethyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C19H20FNO4 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-[2-(3-fluorophenyl)ethyl-phenylmethoxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H20FNO4/c20-17-8-4-7-15(13-17)9-11-21(12-10-18(22)23)19(24)25-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14H2,(H,22,23) |
InChI Key |
DYHYGQKJYWZBHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCC2=CC(=CC=C2)F)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.